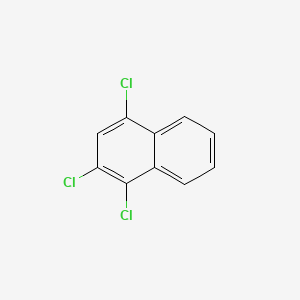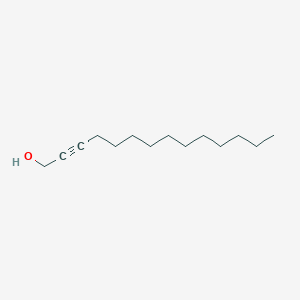
4-Cyano-4-phenylcyclohexanone ethylene ketal
Übersicht
Beschreibung
4-Cyano-4-phenylcyclohexanone ethylene ketal (CPCEK) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Cyano-4-phenylcyclohexanone ethylene ketal is represented by the formula C15H17NO2 . The IUPAC name for this compound is 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyano-4-phenylcyclohexanone ethylene ketal include a molecular weight of 243.3 g/mol and a molecular formula of C15H17NO2 . Other specific properties such as density, melting point, boiling point, and flash point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
1. Crystallization and Structural Analysis
- Crystallization of Achiral Cyclohexanone Ethylene Ketal : The compound 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal, a variant of the requested compound, resolves spontaneously and has its crystal structure solved in a chiral spatial group. This demonstrates the potential for structural analysis of similar compounds, including 4-Cyano-4-phenylcyclohexanone ethylene ketal (Graus et al., 2010).
2. Synthesis Techniques
- Synthesis Using Solid Acids : Various solid acids, such as methane sulfonates and sulfuric acid, have been reviewed for their efficacy in catalyzing the synthesis of cyclohexanone ethylene ketal, a close relative to the compound (Yu Shanxin, 2007).
- Catalysis by Sodium Bisulfate : The synthesis of cyclohexanone ethylene ketal from cyclohexanone and ethylene glycol, catalyzed by sodium bisulfate, demonstrates a method that could potentially be applied to synthesizing 4-Cyano-4-phenylcyclohexanone ethylene ketal (Y. Shan, 2001).
3. Chemical Modification and Applications
- Modification of Cyclohexanones with Phenylacetylene : Cyclohexanones react with phenylacetylene to give phenylmethylidene dispirocyclic ketals. This indicates potential for modifying cyclohexanone ethylene ketal compounds for various applications (Schmidt et al., 2011).
Eigenschaften
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPVZFGEMDNOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481489 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-phenylcyclohexanone ethylene ketal | |
CAS RN |
51509-98-9 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

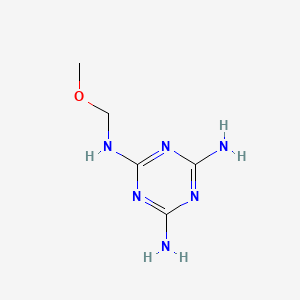
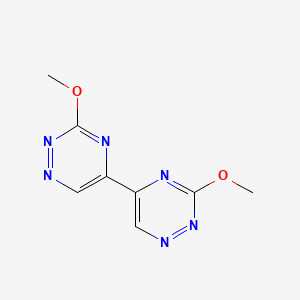
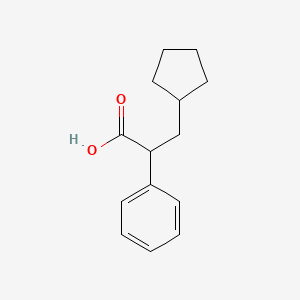
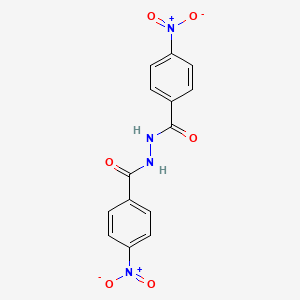
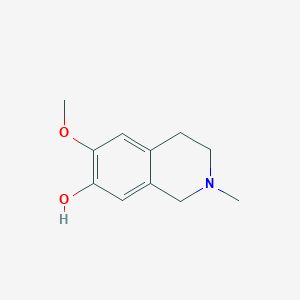
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
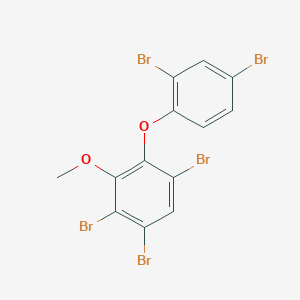
![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)
